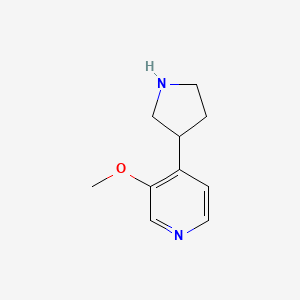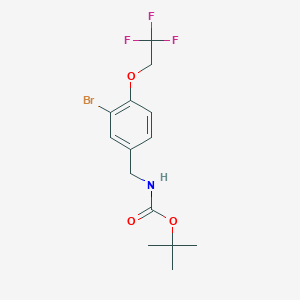
2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid is a complex organic compound that features both pyrazole and isonicotinic acid moieties. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the hydroxy group: This step might involve selective hydroxylation of the pyrazole ring.
Coupling with isonicotinic acid: The final step could involve coupling the pyrazole derivative with isonicotinic acid under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the pyrazole ring or the carboxylic acid group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the pyrazole or isonicotinic acid rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
科学研究应用
Chemistry
Catalysis: Compounds with pyrazole and isonicotinic acid structures are often explored as ligands in catalytic systems.
Material Science:
Biology
Enzyme Inhibition: Potential use as inhibitors of specific enzymes due to the presence of the pyrazole ring.
Antimicrobial Activity: Compounds with similar structures have been studied for their antimicrobial properties.
Medicine
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Industry
Agriculture: Potential use in the development of new agrochemicals.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In antimicrobial applications, it might disrupt cell wall synthesis or interfere with metabolic pathways.
相似化合物的比较
Similar Compounds
2-(5-Hydroxy-1-methyl-4-pyrazolyl)nicotinic Acid: Similar structure but without the methyl group on the isonicotinic acid.
5-Hydroxy-1-methylpyrazole-4-carboxylic Acid: Lacks the isonicotinic acid moiety.
Uniqueness
The presence of both the pyrazole and isonicotinic acid moieties in 2-(5-Hydroxy-1-methyl-4-pyrazolyl)-6-methylisonicotinic Acid may confer unique biological activities and chemical reactivity, making it a compound of interest for various scientific and industrial applications.
属性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-methyl-6-(2-methyl-3-oxo-1H-pyrazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-6-3-7(11(16)17)4-9(13-6)8-5-12-14(2)10(8)15/h3-5,12H,1-2H3,(H,16,17) |
InChI 键 |
LHFGHAFPOFEARZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)C2=CNN(C2=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


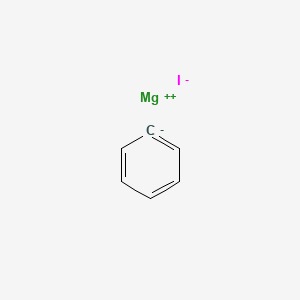
![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)

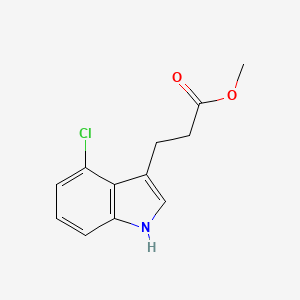
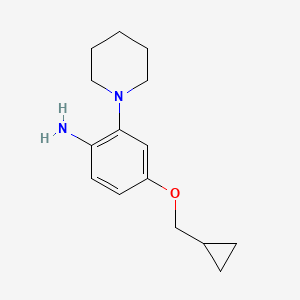
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)

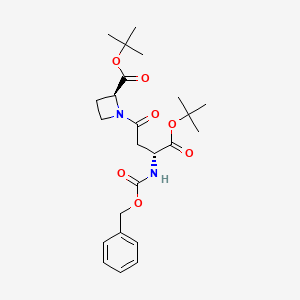
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)
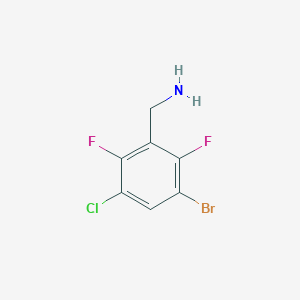

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
